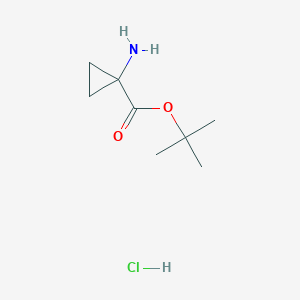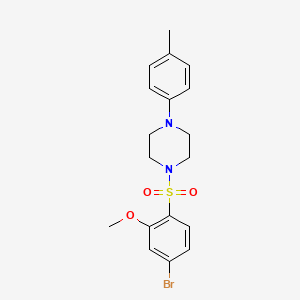![molecular formula C10H9ClF3NO2 B2769162 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-43-4](/img/structure/B2769162.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is a chemical compound with the molecular formula C10H9ClF3NO2. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and insecticides.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as liquid crystals.
Safety and Hazards
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Wirkmechanismus
Target of Action
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate primarily targets the enzyme acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid biosynthesis and energy metabolism, making it an important target for various herbicides .
Mode of Action
This compound acts as an ACC inhibitor . By inhibiting ACC, it disrupts fatty acid biosynthesis, which is essential for plant growth and development . This disruption leads to the death of the plant, making this compound an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACC, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in fatty acid biosynthesis . Inhibition of ACC disrupts this pathway, leading to a halt in fatty acid production and ultimately plant death .
Pharmacokinetics
As a proherbicide, it is likely to be absorbed and distributed throughout the plant, where it is then metabolized to its active form
Result of Action
The result of the action of this compound is the disruption of fatty acid biosynthesis , leading to the death of the plant . This makes it an effective herbicide, particularly for the control of annual and perennial grasses in broadleaf crops .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in all soils tested, the compound is rapidly hydrolyzed to the corresponding acid, provided there is moisture in excess of the wilting point . In air-dried soils, little hydrolysis of the compound to acid occurs . Therefore, soil moisture levels can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and profound . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can alter the behavior and function of cells in significant ways .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the biochemical and cellular effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . It interacts with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate include:
Haloxyfop-P-methyl: Another herbicide with a similar pyridine structure but different substituents.
Fluazifop-butyl: A related compound used in agrochemicals with similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of various derivatives.
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGGAFAZAXXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
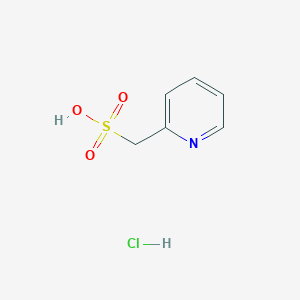
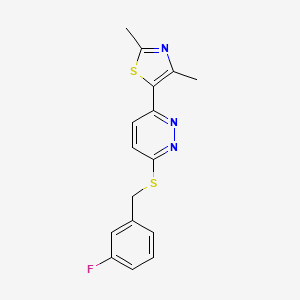
![5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2769082.png)
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2769085.png)
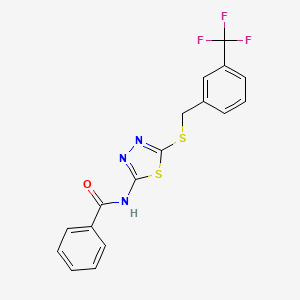
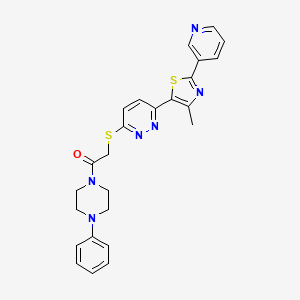
![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2769090.png)
![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)
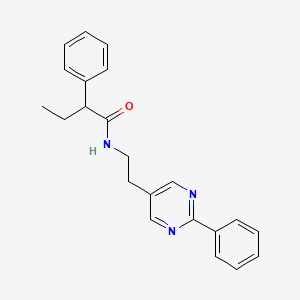
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)
![N-(3-chloro-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2769096.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2769097.png)
